molecular formula C14H18N4O B13787289 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- CAS No. 87575-63-1

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl-

Cat. No.: B13787289
CAS No.: 87575-63-1
M. Wt: 258.32 g/mol
InChI Key: NNFJRPYYYYEVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is a fused heterocyclic compound of interest in medicinal chemistry and drug discovery. This structure combines the benzimidazole and 1,3,5-triazine (s-triazine) pharmacophores, both of which are significant scaffolds in the development of bioactive molecules . The 1,3,5-triazine core is a six-membered aromatic ring known for its utility in organic synthesis and various applications, including pharmaceuticals . Benzimidazole derivatives are recognized for their wide range of biological activities and are known to resemble naturally occurring purine nucleotides, allowing them to interact with various biological targets . Research on closely related 1,3,5-triazino[1,2-a]benzimidazole analogues has demonstrated promising biological activities. Specific derivatives have shown significant in vitro anthelmintic activity against Trichinella spiralis , surpassing the efficacy of the conventional drug albendazole . Furthermore, other molecular hybrids incorporating both benzimidazole and 1,3,5-triazine motifs have been designed and evaluated as potential anticancer agents, acting as inhibitors of epidermal growth factor receptor (EGFR), including the resistant mutant form EGFRT790M . These hybrids have also been explored as multifunctional acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . While the specific research applications for this propyl-substituted derivative are still being fully characterized, its core structure positions it as a valuable chemical entity for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

87575-63-1

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2,2-dimethyl-3-propyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C14H18N4O/c1-4-9-17-13(19)18-11-8-6-5-7-10(11)15-12(18)16-14(17,2)3/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

NNFJRPYYYYEVJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N2C3=CC=CC=C3N=C2NC1(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Activation of Carboxylic Acid
  • The starting material, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (or its salt), is activated by reacting with a 2-chloro-4,6-disubstituted-1,3,5-triazine (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine).
  • The reaction is carried out in a polar solvent such as 2-propanol at low temperatures (around 0°C) to form an activated ester intermediate.
  • A tertiary amine, commonly N-methylmorpholine, is added dropwise to facilitate the activation process.
  • The mixture is stirred at low temperature for about 40 minutes to ensure complete activation.
Coupling Reaction
  • After activation, the solution is gradually warmed to room temperature, and the o-phenylenediamine derivative (e.g., N-methyl-o-phenylenediamine phosphate salt) is added slowly.
  • The coupling proceeds over several hours (up to 10 hours) at elevated temperatures (~55°C).
  • This step forms an amide intermediate linking the benzimidazole moiety to the diamine.
Cyclization
  • The amide intermediate undergoes cyclization upon heating, which closes the triazino ring fused to the benzimidazole.
  • The reaction temperature is maintained below 60°C to ensure moderate conditions and minimize side reactions.
  • Cyclization yields the target fused heterocyclic compound.
Purification
  • The crude product is allowed to crystallize from the reaction mixture, often overnight.
  • The crystals are isolated by suction filtration and washed with 2-propanol to remove impurities.
  • Purity is typically confirmed by high-performance liquid chromatography (HPLC), with reported purities around 96.8%.

Representative Experimental Data

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC)
Activation 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, 2-propanol 0°C 40 min - -
Coupling N-methyl-o-phenylenediamine phosphate salt 55°C 10 hours - -
Cyclization & Crystallization Heating below 60°C, crystallization overnight Ambient to 55°C Overnight 35.4% 96.8%

Note: Yield and purity values are from a typical example reported in patent literature.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Range
Starting Material 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid or salt Solid or salt form
Activating Agent 2-chloro-4,6-disubstituted-1,3,5-triazine 2-chloro-4,6-dimethoxy variant
Base Tertiary amine (N-methylmorpholine) Stoichiometric to slight excess
Solvent 2-propanol Anhydrous preferred
Activation Temperature 0°C Ice bath conditions
Coupling Temperature 55°C Controlled heating
Reaction Time Activation: 40 min; Coupling: 10 h Total ~10.5 h
Cyclization Temperature Below 60°C Moderate heat
Purification Crystallization from 2-propanol Overnight
Yield 35-60% Depends on scale and purity
Purity >96% by HPLC High purity achievable

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting key biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s distinct substituents (2,2-dimethyl and 3-propyl groups) differentiate it from other triazino-benzimidazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name / Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound : 2,2-dimethyl-3-propyl C₁₅H₁₈N₄O* ~270.3* Estimated >250°C† Enhanced lipophilicity due to alkyl chains; steric hindrance from dimethyl groups
2-(Diethylamino)-13b C₁₇H₁₇N₅O 307.35 >270 Lower alkyl chain length; higher nitrogen content (22.79%)
2-(Dipentylamino)-13e C₂₃H₂₉N₅O 391.51 240 Longer alkyl chains reduce melting point; increased molecular weight
4-(Pyridine-2-yl)-3a C₁₇H₁₄N₆ 302.33 N/A Aromatic pyridinyl substituent enhances π-π stacking in bioactivity assays
1-(3-Methoxypropyl)- C₂₀H₂₃N₅O 337.4 N/A Methoxypropyl group improves solubility; pyridinyl enhances binding affinity

*Estimated based on structural analogs. †Inferred from triazino-benzimidazole analogs with bulky substituents .

Chemical Reactivity and Stability

  • Electron-Withdrawing vs. Donating Groups : Unlike pyridinyl-substituted derivatives (electron-withdrawing ), the target compound’s alkyl groups are electron-donating, altering electronic density and reactivity.

Key Research Findings

Substituent-Driven Property Modulation : Alkyl chains (propyl, pentyl) increase molecular weight and lipophilicity, while aromatic groups (pyridinyl, thiophenyl) enhance bioactivity via targeted interactions .

Thermal Stability Correlation : Bulky substituents (e.g., dimethyl, dipentyl) correlate with high thermal stability but may reduce synthetic yields due to steric challenges .

Biological Trade-offs : Compounds with aromatic moieties (e.g., 3a ) show higher in vitro activity but poorer solubility compared to alkyl-substituted analogs.

Biological Activity

1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, specifically the derivative 2,3-dihydro-2,2-dimethyl-3-propyl-, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of 1,3,5-triazino(1,2-a)benzimidazole derivatives typically involves the reaction of benzimidazole precursors with triazine components under controlled conditions. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazino(1,2-a)benzimidazole exhibit significant antiparasitic properties. For example:

  • In vitro studies showed that these compounds were effective against Trichinella spiralis, demonstrating higher efficiency than conventional treatments like albendazole at concentrations as low as 50 μg/mL .
  • The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure could enhance efficacy against parasitic infections .

Cytotoxicity Profile

The cytotoxic effects of these compounds have been evaluated against various cell lines:

  • In a study assessing cytotoxicity against normal fibroblast cells (3T3 and CCL-1) and cancer cell lines (MCF-7 and AR-230), the triazino derivatives exhibited low toxicity profiles. The MTT assay results indicated no significant cytotoxicity at tested concentrations up to 250 µg/mL .

Anticancer Potential

The anticancer activity of 1,3,5-triazino(1,2-a)benzimidazole derivatives has also been explored:

  • Compounds were shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The most potent inhibitors within this class demonstrated substantial activity against various cancer cell lines .

The mechanisms through which these compounds exert their biological effects involve:

  • Inhibition of key enzymes : By targeting enzymes such as DHFR and potentially others involved in metabolic pathways in parasites and cancer cells.
  • Induction of apoptosis : Some derivatives may trigger programmed cell death in malignant cells through various signaling pathways.

Data Summary

Biological ActivityObservationsReference
AntiparasiticEffective against Trichinella spiralis at 50 μg/mL
CytotoxicityLow toxicity against normal and cancer cell lines
AnticancerInhibition of DHFR; significant activity observed

Case Studies

Several case studies have illustrated the effectiveness of these compounds:

  • A study conducted on a series of synthesized triazino-benzimidazole derivatives indicated that specific substitutions led to enhanced antiparasitic activity while maintaining low cytotoxicity levels .

Q & A

Q. How can reaction conditions be optimized for synthesizing triazino-benzimidazole derivatives like the target compound?

Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary parameters such as temperature, solvent polarity (e.g., DMSO vs. ethanol), catalyst type, and reaction duration. For example, demonstrates refluxing in DMSO for 18 hours followed by crystallization in water-ethanol to achieve 65% yield. Statistical tools (e.g., ANOVA) can identify critical factors affecting yield and purity . Key Variables Table :

VariableRange/OptionsImpact on Yield
SolventDMSO, ethanol, toluenePolarity affects intermediate stability
Reaction Time4–48 hoursLonger times improve cyclization
CatalystGlacial acetic acid, Pd-basedAcidic conditions promote condensation

Q. What analytical techniques are most effective for confirming the structure of triazino-benzimidazole derivatives?

Methodological Answer: Combine ¹H/¹³C NMR to verify aromatic proton environments and heterocyclic connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. highlights NMR’s role in characterizing amino and nitro substituents .

Q. How can purity and stability of the compound be ensured during storage?

Methodological Answer: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Differential scanning calorimetry (DSC) identifies thermal degradation points. Store under inert gas (N₂/Ar) at −20°C to prevent oxidation, as phenolic/nitro groups (e.g., in ’s analogs) are sensitive to light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biomolecular targets (e.g., enzymes)?

Methodological Answer: Perform molecular docking simulations (AutoDock Vina) to predict binding to active sites (e.g., dihydrofolate reductase, as in ). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). notes nitro groups enhance π-π stacking with aromatic residues in enzymes .

Q. How can computational methods predict physicochemical properties and reactivity?

Methodological Answer: Apply density functional theory (DFT) (e.g., Gaussian 16) to calculate HOMO/LUMO energies, predicting redox behavior. Reaction path search algorithms (e.g., AFIR) model intermediates, as in ICReDD’s workflow (). Solubility parameters (logP) can be estimated via COSMO-RS .

Q. How to address contradictions in bioactivity data across structural analogs?

Methodological Answer: Cross-validate using orthogonal assays (e.g., in vitro cytotoxicity vs. enzymatic inhibition). For example, shows substituents like morpholine moieties enhance anxiolytic activity, while chlorophenyl groups favor antitumor effects. Use SAR tables to correlate substituents with activity:

SubstituentBioactivity TrendReference
Morpholine-ethylAnxiolytic (GABA_A binding)
NitrophenylAnticancer (Topo I inhibition)

Q. What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer: Introduce polar substituents (e.g., carboxylates, polyethylene glycol chains) at non-critical positions. ’s furan-methyl derivative shows improved solubility via hydrogen bonding. Use logD7.4 measurements (shake-flask method) to optimize hydrophilicity .

Q. What advanced synthetic routes enable functionalization of the triazino-benzimidazole core?

Methodological Answer: Employ multi-component reactions (e.g., Ugi-azide) to append diverse groups. ’s pyrimido-triazino derivatives use guanylation of pyrazolo-pyridines. Microwave-assisted synthesis reduces reaction times (e.g., 4 hours vs. 24 hours conventional) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.